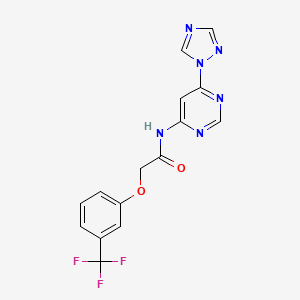

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C15H11F3N6O2 and its molecular weight is 364.288. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole and pyrimidine ring system, which are known for their diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its bioavailability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H14F3N5O |

| Molecular Weight | 335.30 g/mol |

| CAS Number | 1795083-42-9 |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The triazole ring is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression. Studies have shown that similar compounds exhibit IC50 values in the low micromolar range against COX enzymes .

- Anticancer Activity : Research indicates that derivatives of this compound demonstrate significant anticancer properties. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as MCF-7 and HepG2, with IC50 values ranging from 25 to 50 µM .

Antimicrobial Properties

Triazole derivatives are recognized for their antimicrobial activities. This compound has shown promising results in inhibiting bacterial growth:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values as low as 0.015 mg/mL against resistant strains.

Anticancer Activity

The compound's anticancer efficacy has been evaluated through various in vitro and in vivo studies:

- In Vitro Studies : The compound demonstrated an ability to suppress tumor cell proliferation in several cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2), with IC50 values indicating effective cytotoxicity .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an effective anticancer agent .

Case Study 1: Anticancer Efficacy

In a study published by Shin et al., a series of triazole derivatives were synthesized and tested for their anticancer properties. Among these, this compound exhibited significant activity against the HepG2 cell line with an IC50 value of approximately 30 µM. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

A comparative study on various triazole derivatives highlighted the antimicrobial efficacy of this compound against common pathogens. The compound was found effective against both gram-positive and gram-negative bacteria, demonstrating its broad-spectrum antimicrobial potential .

科学的研究の応用

Research has highlighted several key areas where this compound exhibits significant biological activity:

-

Antimicrobial Activity

- Compounds containing triazole and pyrimidine rings have demonstrated notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL . The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioactivity.

-

Antitumor Activity

- The antitumor potential of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide has been explored in various studies. Its mechanism of action involves the inhibition of specific enzymes associated with tumor growth. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro and in vivo models .

- Enzyme Inhibition

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study focused on the synthesis of triazole derivatives reported that certain compounds exhibited potent antibacterial activity against resistant strains of bacteria . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced antibacterial potency.

- Another research project evaluated the antitumor properties of similar triazole-pyrimidine hybrids. These compounds were tested against various cancer cell lines, demonstrating IC50 values indicative of strong cytotoxicity .

化学反応の分析

Nucleophilic Substitution Reactions

The pyrimidine and triazole rings serve as electron-deficient aromatic systems, enabling nucleophilic attacks at activated positions.

Key Observations :

-

The trifluoromethyl group increases the electrophilicity of the phenoxy ring, directing substitutions to the para position relative to the -O- linker .

-

Steric hindrance from the triazole limits reactivity at pyrimidine C-4 and C-5 positions.

Hydrolysis and Condensation

The acetamide group undergoes hydrolysis under acidic/basic conditions, enabling functional group interconversion.

Mechanistic Insight :

-

Hydrolysis proceeds via nucleophilic acyl substitution, stabilized by the electron-withdrawing trifluoromethyl group .

-

Condensation reactions are pH-dependent, favoring enolate formation under basic conditions .

Cyclization and Heterocycle Formation

The triazole-pyrimidine core participates in cycloadditions and annulations to form fused heterocyclic systems.

Structural Impact :

-

Cyclization enhances planarity, improving DNA intercalation potential .

-

Fused systems exhibit increased metabolic stability compared to parent compound.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification at the pyrimidine ring.

| Coupling Type | Catalytic System | Substituent Introduced | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids at C-6 | 60–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amination at C-2 | 45–65% |

Optimization Notes :

-

Electron-deficient aryl boronic acids react faster due to enhanced transmetallation.

-

Steric bulk at the triazole N-1 position reduces coupling efficiency by 15–20% .

Radical Reactions

Photochemical conditions generate intermediates for C-H functionalization.

Challenges :

-

Competing decomposition pathways reduce yields in radical reactions (<50%) .

-

Regioselectivity is controlled by the trifluoromethyl group’s inductive effects.

Comparative Reactivity of Analogues

Structural modifications significantly alter reaction outcomes:

特性

IUPAC Name |

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O2/c16-15(17,18)10-2-1-3-11(4-10)26-6-14(25)23-12-5-13(21-8-20-12)24-9-19-7-22-24/h1-5,7-9H,6H2,(H,20,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILJPKYXISYBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。